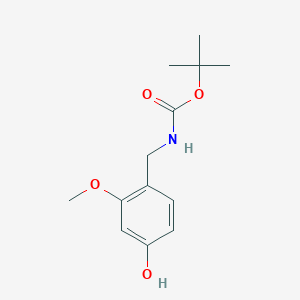
(4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound features a benzyl group substituted with hydroxy and methoxy groups, and a carbamic acid esterified with a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester typically involves the reaction of (4-Hydroxy-2-methoxy-benzyl)amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature
Reduction: LiAlH4, ether, low temperature
Substitution: Nucleophiles like sodium azide, DMF (Dimethylformamide), elevated temperature
Major Products Formed
Oxidation: this compound can form (4-Oxo-2-methoxy-benzyl)-carbamic acid tert-butyl ester.
Reduction: The reduction can yield (4-Hydroxy-2-methoxy-benzyl)-carbinol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester can be used as an intermediate in the synthesis of more complex molecules. It can also serve as a protecting group for amines in multi-step organic syntheses.
Biology
In biological research, this compound might be used to study enzyme interactions, particularly those involving carbamate esters. It can also be used in the development of enzyme inhibitors.
Medicine
In medicine, derivatives of this compound could be explored for their potential pharmacological activities, such as anti-inflammatory or anti-cancer properties.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester would depend on its specific application. In general, carbamates can inhibit enzymes by carbamoylation of the active site. This compound might interact with specific molecular targets, leading to the inhibition of enzyme activity or modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxy-2-methoxy-benzyl)-carbamic acid methyl ester
- (4-Hydroxy-2-methoxy-benzyl)-carbamic acid ethyl ester
- (4-Hydroxy-2-methoxy-benzyl)-carbamic acid isopropyl ester
Uniqueness
(4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and stability. This can make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
tert-butyl N-[(4-hydroxy-2-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-9-5-6-10(15)7-11(9)17-4/h5-7,15H,8H2,1-4H3,(H,14,16) |
InChI Key |
GZUDIQSQYBMKAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Methylisopropylamino)methyl]benzonitrile](/img/structure/B8539040.png)
![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)-2-phenylethyl]carbamate](/img/structure/B8539051.png)
![Isoquinoline,6-[[1-(2-pyrimidinyl)-4-piperidinyl]oxy]-,hydrochloride](/img/structure/B8539055.png)

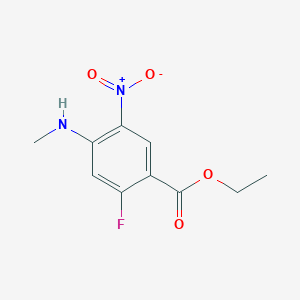
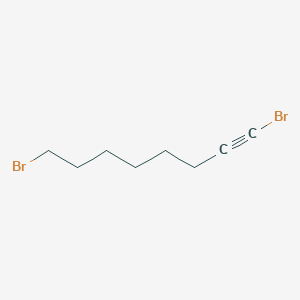
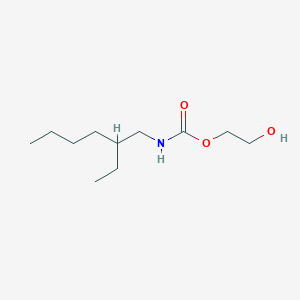
![Methyl 5-acetyl-2-[(methylsulfonyl)amino]benzoate](/img/structure/B8539092.png)

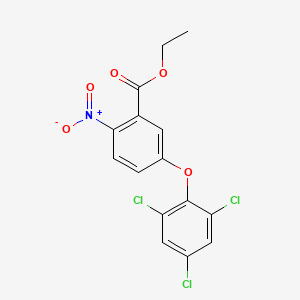


![Ethanone,1-[5,6,7,8-tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazin-1-yl]-](/img/structure/B8539116.png)
![Methyl 2-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B8539128.png)
